(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine
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Overview
Description
(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine: is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxane ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.
Attachment of the Ethanamine Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxane derivatives with different functional groups.
Reduction: Reduction reactions can modify the ethanamine moiety, resulting in various amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or sulfonates under nucleophilic substitution conditions.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with enhanced pharmacokinetic properties.
Industry:
Specialty Chemicals: The compound can be used in the production of specialty chemicals with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine involves its interaction with molecular targets through its trifluoromethyl and ethanamine groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]methanamine: Similar structure but with a methanamine group instead of an ethanamine group.
(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]propanamine: Similar structure but with a propanamine group instead of an ethanamine group.
Uniqueness: The presence of the trifluoromethyl group in (1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
(1S)-1-[6-(trifluoromethyl)oxan-2-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c1-5(12)6-3-2-4-7(13-6)8(9,10)11/h5-7H,2-4,12H2,1H3/t5-,6?,7?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODSEAYJKHWGJR-VTSJMVTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC(O1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC(O1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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